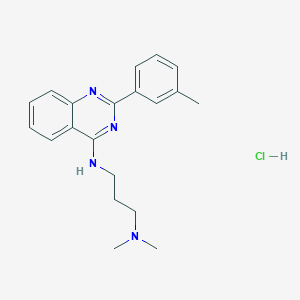
C18H23Cl2N3O3
Vue d'ensemble
Description
C18H23Cl2N3O3 is a useful research compound. Its molecular formula is C18H23Cl2N3O3 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality C18H23Cl2N3O3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C18H23Cl2N3O3 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sodium Iminoquinolates and Catalytic Behavior : A study by Zhang et al. (2016) discusses sodium 2-arylimino-8-quinolates, compounds with complex structures used in catalytic activities, particularly in the ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactides (Zhang et al., 2016).
Cyclo[18]Carbon - Cyclocarbon Allotrope : Research by Rahman and Edvinsson (2020) highlights Cyclo[18]Carbon (C18), consisting of 18 carbon atoms. This carbon allotrope has potential applications in molecular devices due to its unique structure and properties (Rahman & Edvinsson, 2020).
Zeolites in C1 Chemistry : A study by Zhang et al. (2020) focuses on the use of zeolites in C1 chemistry, which involves the catalytic transformation of C1 molecules like CO, CO2, CH4, etc. Zeolites act as efficient catalysts in producing various hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).
Cyclo[18]Carbon-based Molecular Devices : A paper by Zhang et al. (2020) explores the electron transport properties of Cyclo[18]Carbon (C18), emphasizing its potential in next-generation molecular devices. The study uses density-functional theory and nonequilibrium Green's function technique (Zhang, Li, Feng, & Shen, 2020).
N,N-Diethylamino Styryl Pyridinium Triiodide : A study on a compound with the formula C18H23N2+·I3−, by Tan et al. (2004), discusses its synthesis and characterization. This compound has a highly π-conjugated cation, suggesting potential applications in materials science or chemistry (Tan et al., 2004).
Non-Thermal Plasma (NTP) Catalysis in C1 Chemistry : Chen et al. (2020) review the application of non-thermal plasma catalysis towards C1 chemistry. NTP-catalysis offers advantages such as mild reaction conditions and energy efficiency for catalytic transformation of C1 molecules (Chen et al., 2020).
Propriétés
IUPAC Name |
ethyl 8-chloro-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3.ClH/c1-2-25-18(23)14-12-21-17-13(4-3-5-15(17)19)16(14)20-6-7-22-8-10-24-11-9-22;/h3-5,12H,2,6-11H2,1H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFDBKPFKCKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B7742966.png)
![4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B7742971.png)
![2-ethoxy-4-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol](/img/structure/B7742977.png)
![2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine](/img/structure/B7742993.png)



![Ethyl 4-(cyclohexylamino)benzo[h]quinoline-3-carboxylate;hydrochloride](/img/structure/B7743019.png)
![Ethyl 6-methyl-4-[(2-morpholin-4-ylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743038.png)

